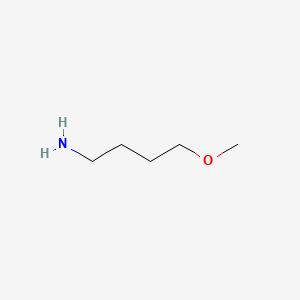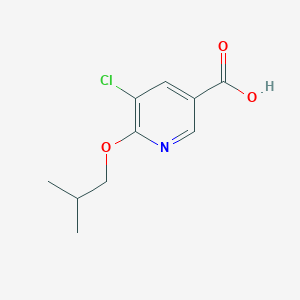
Methyl 4,6-dimethylpicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4,6-dimethylpicolinate” is a chemical compound with the CAS number 69971-38-6 . It has a molecular weight of 165.19 and a molecular formula of C9H11NO2 . It’s stored in a sealed, dry environment at 2-8°C .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 165.19 and a molecular formula of C9H11NO2 . It’s stored in a sealed, dry environment at 2-8°C . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Methyl 4,6-dimethylpicolinate is explored in the context of organic synthesis, where its reactivity and potential as a building block for more complex molecules are of particular interest. For instance, the study by Lissel, Schmidt, and Neumann (1986) on the use of Dimethyl Carbonate as a Methylating Agent under Phase Transfer-Catalyzed Conditions illustrates the broader category of reactions where this compound might find utility. This research highlights the efficiency and safety of using dimethyl carbonate in methylation, suggesting possible parallels in the application of this compound for synthesizing various organic compounds (Lissel, Schmidt, & Neumann, 1986).
Materials Science and Polymer Chemistry
In materials science, this compound's derivatives are investigated for their role in developing novel materials with unique properties. Gunathilake et al. (2013) synthesized a series of novel conjugated polymers by aldol condensation reaction of 2-decyloxy-4,6-dimethylpyrimidine with various aromatic dialdehydes, showcasing the compound's utility in creating materials with potential electronic or photonic applications. This research underscores the versatility of this compound derivatives in polymer chemistry, offering pathways to new materials with tailored properties (Gunathilake et al., 2013).
Biological and Environmental Studies
While the direct biological applications of this compound are not highlighted in the retrieved studies, the broader use of similar compounds in biological contexts suggests potential areas of exploration. For example, the study on DMSO by Verheijen et al. (2019) provides insight into how solvents can impact human cellular processes and the epigenetic landscape. This research might indirectly suggest areas where this compound could be studied, especially in understanding solvent effects in biological systems and their applications in cryopreservation or drug delivery systems (Verheijen et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4,6-dimethylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)10-8(5-6)9(11)12-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATJRKPUGUEWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2886711.png)
![4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2886712.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)
![N-(4-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2886716.png)






![1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2886729.png)
![4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2886731.png)
